N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
CAS No.: 433705-95-4
Cat. No.: VC21521671
Molecular Formula: C15H16ClNO4S
Molecular Weight: 341.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433705-95-4 |
|---|---|
| Molecular Formula | C15H16ClNO4S |
| Molecular Weight | 341.8g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)15-9-11(20-2)7-8-14(15)21-3/h4-9,17H,1-3H3 |
| Standard InChI Key | WVLCEKPFTOSZED-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Introduction
Chemical Identity and Properties
N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is identified by several key parameters that define its chemical identity and physical properties.
Basic Chemical Information
The compound is characterized by the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 433705-95-4 |
| Molecular Formula | C₁₅H₁₆ClNO₄S |
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
| PubChem Compound ID | 801161 |
| Last Database Update | August 15, 2023 |
Structural Identifiers
The compound's structure can be represented through several standardized notations:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)15-9-11(20-2)7-8-14(15)21-3/h4-9,17H,1-3H3 |
| Standard InChIKey | WVLCEKPFTOSZED-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Structural Characteristics
Structural Components
N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide consists of two main structural components:
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A 3-chloro-2-methylphenyl group serving as the amine component
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A 2,5-dimethoxybenzenesulfonyl group serving as the acid component
These two components are connected via a sulfonamide bond (-SO₂NH-), which is a characteristic feature of sulfonamide compounds.
Functional Groups
The compound contains several key functional groups that contribute to its chemical properties and potential biological activities:
| Functional Group | Position | Potential Contribution |
|---|---|---|
| Sulfonamide (-SO₂NH-) | Connecting bridge | Key pharmacophore; hydrogen bond donor/acceptor |
| Chloro (-Cl) | 3-position of phenyl ring | Electron-withdrawing; increases lipophilicity |
| Methyl (-CH₃) | 2-position of phenyl ring | Electron-donating; affects electron distribution |
| Methoxy (-OCH₃) | 2,5-positions of benzenesulfonyl group | Electron-donating; potential for hydrogen bonding |
Synthesis and Characterization
Analytical Characterization
Characterization of this compound, like other sulfonamides, can be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure by identifying characteristic proton and carbon signals .
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High-Performance Liquid Chromatography (HPLC): HPLC analysis could be used to assess purity and potentially distinguish between enantiomers if applicable .
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Mass Spectrometry: Would show the molecular ion peak at approximately m/z 341.8 along with characteristic fragmentation patterns.
Biological Activities
Antibacterial Properties
Sulfonamides are known for their antibacterial properties, and N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide may exhibit similar activities. The available data suggests that this compound could inhibit bacterial growth through competitive inhibition.
The mechanism of action likely involves:
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Competitive inhibition of the bacterial enzyme dihydropteroate synthase
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Interference with folic acid synthesis, which is essential for bacterial growth
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The structural features, particularly the sulfonamide group, contributing to the antibacterial activity
Structure-Activity Relationships
The biological activity of N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide can be understood in the context of structure-activity relationships (SAR) established for sulfonamides:
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The sulfonamide group (-SO₂NH-) is essential for antibacterial activity and enzyme inhibition
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The 3-chloro and 2-methyl substitutions on the phenyl ring may influence:
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Lipophilicity and cell penetration
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Binding affinity to target proteins
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Metabolic stability
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The 2,5-dimethoxy substitutions on the benzenesulfonyl group potentially:
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Enhance binding to specific receptor pockets
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Influence the electronic properties of the sulfonamide group
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Contribute to hydrogen bonding interactions with target proteins
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Research Context
N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide belongs to a larger class of sulfonamide compounds that have been extensively studied in pharmaceutical research. Historically, sulfonamides were among the first antibacterial agents discovered, with sulfanilamide identified in 1932.
The research on this specific compound fits into several broader contexts:
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Development of novel antibacterial agents to address antimicrobial resistance
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Investigation of enzyme inhibitors for various therapeutic applications
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Exploration of receptor antagonists for potential use in cardiovascular and other diseases
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